molecular formula C25H24N2O2 B2637931 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide CAS No. 297145-99-4

4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide

Cat. No. B2637931
CAS RN: 297145-99-4
M. Wt: 384.479
InChI Key: HPKCDMXQZZMVCA-NKFKGCMQSA-N
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Description

4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide, also known as MPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPB is a selective antagonist of the serotonin 5-HT7 receptor, which has been implicated in various physiological and pathological processes, including anxiety, depression, and schizophrenia.

Mechanism of Action

4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide selectively antagonizes the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. The 5-HT7 receptor has been implicated in various physiological and pathological processes, including circadian rhythm regulation, learning and memory, mood regulation, and inflammation. 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide's antagonism of this receptor may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide selectively blocks the 5-HT7 receptor with high affinity and specificity. In vivo studies have shown that 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide has anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory pain.

Advantages and Limitations for Lab Experiments

4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide's selective antagonism of the 5-HT7 receptor makes it a valuable tool for studying the physiological and pathological processes that are regulated by this receptor. However, 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide's limited solubility and stability in aqueous solutions may limit its use in certain experimental settings. In addition, 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide's effects may be confounded by its off-target effects on other receptors or enzymes.

Future Directions

4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide's potential therapeutic applications and its selective antagonism of the 5-HT7 receptor make it a promising candidate for drug development. Future research should focus on optimizing the pharmacological properties of 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide, such as its solubility and stability, and investigating its efficacy and safety in clinical trials. In addition, future research should explore the role of the 5-HT7 receptor in various physiological and pathological processes and investigate the potential therapeutic benefits of targeting this receptor.

Synthesis Methods

The synthesis of 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide involves the reaction of 4-methylbenzoyl chloride with N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-amine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide in high purity. The synthesis of 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide has been described in detail in several research articles, and the compound is commercially available from various suppliers.

Scientific Research Applications

4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The serotonin 5-HT7 receptor has been implicated in anxiety, depression, and schizophrenia, and 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide's selective antagonism of this receptor makes it a promising candidate for drug development. In addition, 4-Methyl-N-(1-phenethylcarbamoyl-2-phenyl-vinyl)-benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammatory disorders.

properties

IUPAC Name

4-methyl-N-[(Z)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-19-12-14-22(15-13-19)24(28)27-23(18-21-10-6-3-7-11-21)25(29)26-17-16-20-8-4-2-5-9-20/h2-15,18H,16-17H2,1H3,(H,26,29)(H,27,28)/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKCDMXQZZMVCA-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(4-methylphenyl)formamido]-3-phenyl-N-(2-phenylethyl)prop-2-enamide

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